3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE
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Overview
Description
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and eco-friendly synthetic strategies. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ alternative reagents and conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaIO4.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include compounds with different substituents on the isoxazole ring, such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness
3-(4-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-13(27)24-17-7-9-18(10-8-17)25-22(28)15-4-11-20-19(12-15)21(29-26-20)14-2-5-16(23)6-3-14/h2-12H,1H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLUNXFUKYFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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